

Meloxicam Impurity C physical and chemical properties.

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Compound of Interest

Compound Name: Meloxicam Impurity C

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Meloxicam Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Meloxicam Impurity C**, a critical process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

Chemical Identity and Physical Properties

Meloxicam Impurity C, systematically named N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is an N-methylated derivative of Meloxicam.^[1] Its formation is a known challenge in various synthetic routes of the active pharmaceutical ingredient (API).^[1]

Table 1: Physical and Chemical Properties of **Meloxicam Impurity C**

Property	Value	Source
Chemical Name	N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide	[1][2][3][4]
CAS Number	1262333-25-4	[1][2][3][5][6]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₄ S ₂	[2][5][6][7]
Molecular Weight	365.43 g/mol	[2][5][7]
Appearance	Yellow solid	
Melting Point	310 °C (decomposed)	[1]
Storage Temperature	2-8°C	[2]
Solubility	Soluble in a mixture of methanol and 1 M sodium hydroxide. Insoluble in alkaline aqueous solutions (pH > 10).	[7][8]

Crystallographic and Spectroscopic Data

The structural elucidation of **Meloxicam Impurity C** has been unequivocally confirmed through single-crystal X-ray diffraction and various spectroscopic techniques.

Table 2: Crystallographic Data for **Meloxicam Impurity C**

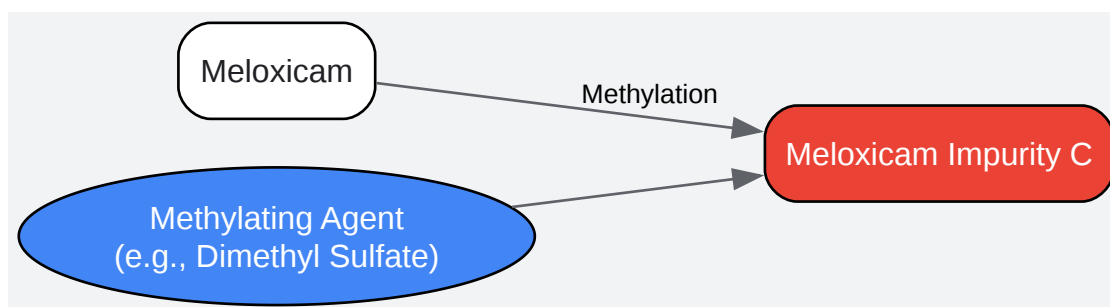
Parameter	Value	Source
Crystal System	Monoclinic	[7]
Space Group	P2 ₁ /c	[7]
Unit Cell Parameters	a = 6.997 Å, b = 8.113 Å, c = 13.604 Å, α = 90°, β = 88.3°, γ = 90°	[7]

Table 3: Spectroscopic Data for **Meloxicam Impurity C**

Technique	Data	Source
^1H and ^{13}C NMR	Spectra have been recorded in DMSO- d_6 . The presence of rotamers is suggested due to hindered rotation of the amide group.	[1]
Mass Spectrometry (MS)	m/z: 366 (M+1). Characteristic fragments at m/z 155 ($\text{C}_6\text{H}_7\text{N}_2\text{OS}$) and 113 ($\text{C}_5\text{H}_7\text{NS}$, N-methylated dihydrothiazole).	[1]
UV Detection (HPLC)	350 nm	[7]

Synthesis and Formation

Meloxicam Impurity C is typically formed as a byproduct during the synthesis of Meloxicam.[1] One method for its authentic preparation involves the methylation of Meloxicam using reagents such as methyl iodide or dimethyl sulfate.[1]



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*Synthesis of **Meloxicam Impurity C** from Meloxicam.*

Analytical Methodologies

The detection and quantification of **Meloxicam Impurity C** are critical for the quality control of Meloxicam. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is used for the separation and quantification of **Meloxicam Impurity C**.

Table 4: HPLC Method Parameters for **Meloxicam Impurity C** Analysis

Parameter	Description	Source
System	Reversed-phase HPLC	[7]
Column	4.6-mm × 25-cm; 5-μm packing L1	[7]
Column Temperature	45°C	[7]
Mobile Phase	Dibasic ammonium phosphate (pH 7.0) and a mixture of methanol and isopropyl alcohol (63:37)	[7]
Flow Rate	1.0 mL/min	[7]
Detection	UV at 350 nm	[7]
Relative Retention Time	Approximately 1.7 with reference to Meloxicam	[8][9]

Experimental Protocol: HPLC Analysis

Objective: To detect and quantify **Meloxicam Impurity C** in a sample of Meloxicam drug substance.

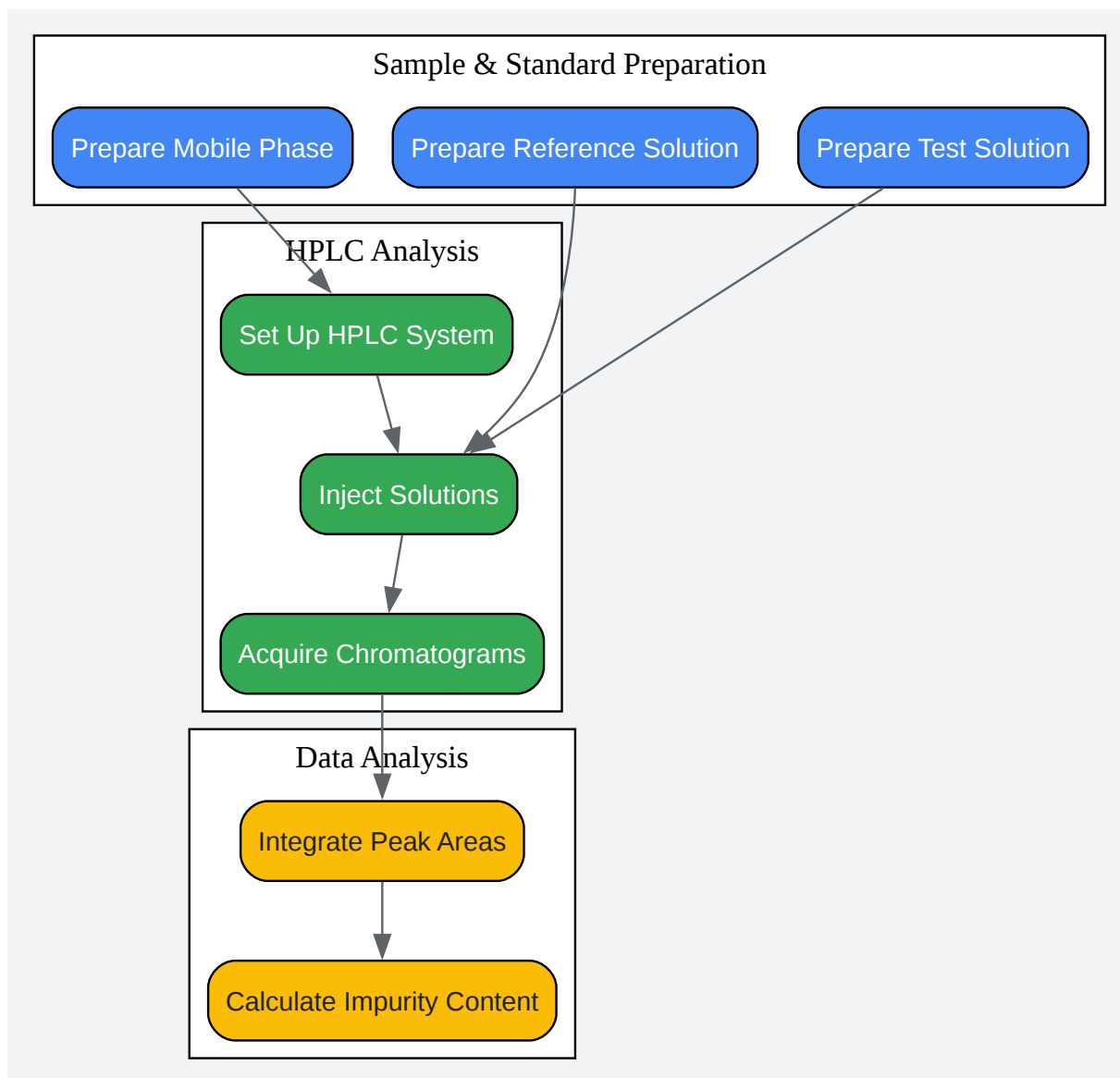
Materials:

- Meloxicam sample

- **Meloxicam Impurity C** reference standard
- Dibasic ammonium phosphate
- Methanol (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Deionized water
- 1 M Sodium Hydroxide

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase as described in Table 4. Filter and degas before use.
- **Reference Solution Preparation:** Dissolve accurately weighed quantities of Meloxicam and **Meloxicam Impurity C** reference standards in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[8]
- **Test Solution Preparation:** Dissolve an accurately weighed quantity of the Meloxicam sample in a mixture of methanol and 0.3 mL of 1 M sodium hydroxide, and dilute with methanol to a known concentration.[9]
- **Chromatographic System:** Set up the HPLC system with the parameters outlined in Table 4.
- **Injection:** Inject equal volumes of the reference and test solutions into the chromatograph.
- **Data Analysis:** Record the chromatograms and calculate the amount of **Meloxicam Impurity C** in the sample by comparing the peak area of Impurity C in the test solution to the peak area of Impurity C in the reference solution.



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